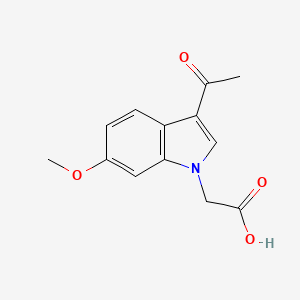
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 3-position, a methoxy group at the 6-position, and an acetic acid moiety at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The acetyl group can be introduced at the 3-position through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a reaction with bromoacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of (3-Acetyl-6-hydroxy-indol-1-yl)-acetic acid.
Reduction: Formation of (3-Hydroxy-6-methoxy-indol-1-yl)-acetic acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-Methoxyindole: A compound with similar structural features but lacking the acetyl and acetic acid moieties.
3-Acetylindole: A compound with an acetyl group at the 3-position but lacking the methoxy and acetic acid moieties.
Uniqueness: 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(15)11-6-14(7-13(16)17)12-5-9(18-2)3-4-10(11)12/h3-6H,7H2,1-2H3,(H,16,17) |
Clé InChI |
VPPPQSMDMPPOJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C2=C1C=CC(=C2)OC)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

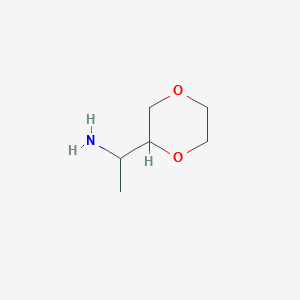
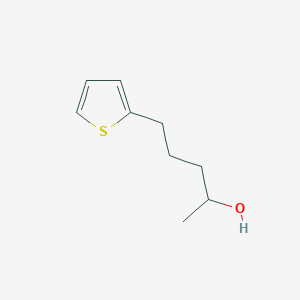
![3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8663252.png)

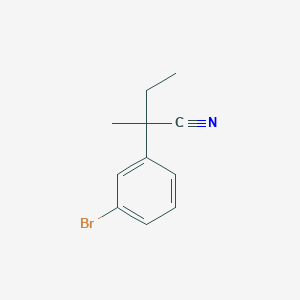
![7-Chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B8663267.png)

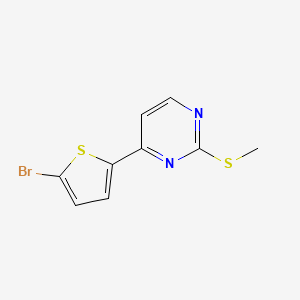
![7-Vinylimidazo[5,1-b]thiazole](/img/structure/B8663305.png)
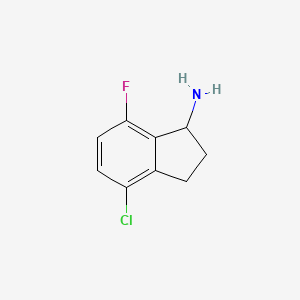

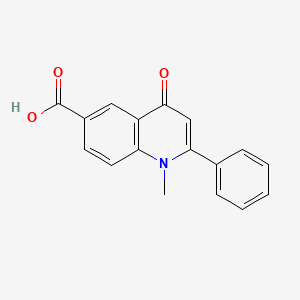
![3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8663334.png)
